molecular formula C21H16BrFN4O2 B250731 2-(4-bromophenoxy)-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide

2-(4-bromophenoxy)-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide

Cat. No.: B250731
M. Wt: 455.3 g/mol
InChI Key: HLMYLUGTBXPEAN-UHFFFAOYSA-N
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Description

2-(4-bromophenoxy)-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide is a complex organic compound that features a combination of bromophenoxy, fluorophenyl, and benzotriazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of 4-bromophenoxyacetic acid: This can be achieved through the reaction of 4-bromophenol with chloroacetic acid under basic conditions.

    Synthesis of 2-(4-fluorophenyl)-6-methyl-2H-benzotriazole: This involves the cyclization of 4-fluoroaniline with methyl anthranilate in the presence of a suitable catalyst.

    Coupling Reaction: The final step involves coupling the intermediate compounds using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenoxy)-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzotriazole ring.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).

Major Products

    Substitution: Products with different substituents replacing the bromine atom.

    Oxidation: Oxidized derivatives of the benzotriazole ring.

    Reduction: Reduced forms of the benzotriazole ring.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

2-(4-bromophenoxy)-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The benzotriazole ring is known to interact with metal ions, which can influence various biochemical pathways. The fluorophenyl group can enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-bromophenoxy)-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide is unique due to the presence of both bromophenoxy and fluorophenyl groups, which can impart distinct chemical and biological properties. The benzotriazole ring further enhances its versatility, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H16BrFN4O2

Molecular Weight

455.3 g/mol

IUPAC Name

2-(4-bromophenoxy)-N-[2-(4-fluorophenyl)-6-methylbenzotriazol-5-yl]acetamide

InChI

InChI=1S/C21H16BrFN4O2/c1-13-10-19-20(26-27(25-19)16-6-4-15(23)5-7-16)11-18(13)24-21(28)12-29-17-8-2-14(22)3-9-17/h2-11H,12H2,1H3,(H,24,28)

InChI Key

HLMYLUGTBXPEAN-UHFFFAOYSA-N

SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)COC3=CC=C(C=C3)Br)C4=CC=C(C=C4)F

Canonical SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)COC3=CC=C(C=C3)Br)C4=CC=C(C=C4)F

Origin of Product

United States

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